molecular formula C11H10ClNO3 B5706860 2-chloro-4-cyano-6-ethoxyphenyl acetate

2-chloro-4-cyano-6-ethoxyphenyl acetate

Cat. No. B5706860
M. Wt: 239.65 g/mol
InChI Key: VXKDAEJAANSKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-cyano-6-ethoxyphenyl acetate is a chemical compound that belongs to the family of phenyl acetates. It is commonly used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-cyano-6-ethoxyphenyl acetate is not well understood. However, it is believed to act as a nucleophile in various reactions, which makes it useful in the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity in animal studies, which makes it a safe reagent for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-4-cyano-6-ethoxyphenyl acetate in lab experiments is its versatility. It can be used in the synthesis of various compounds, which makes it a valuable reagent for researchers. However, one of the limitations of using this reagent is its cost. It is relatively expensive, which can be a barrier for some researchers.

Future Directions

There are several future directions for research on 2-chloro-4-cyano-6-ethoxyphenyl acetate. One possible direction is to investigate its potential applications in the synthesis of new compounds with therapeutic properties. Another direction is to study its mechanism of action, which could provide insights into its reactivity and potential uses. Finally, future research could focus on developing more cost-effective synthesis methods for this reagent, which would make it more accessible to researchers.
In conclusion, this compound is a valuable reagent for scientific research due to its versatility and unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this reagent in various fields.

Synthesis Methods

The synthesis of 2-chloro-4-cyano-6-ethoxyphenyl acetate involves the reaction between 2-chloro-4-cyano-6-ethoxyphenol and acetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions for several hours, and the product is obtained in good yield. The purity of the product can be improved by recrystallization.

Scientific Research Applications

2-chloro-4-cyano-6-ethoxyphenyl acetate is widely used in scientific research as a reagent for the synthesis of various compounds. It is particularly useful in the synthesis of 2-substituted benzimidazoles, which have been shown to have antitumor, antiviral, and antibacterial activities. It is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

IUPAC Name

(2-chloro-4-cyano-6-ethoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKDAEJAANSKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Cl)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.